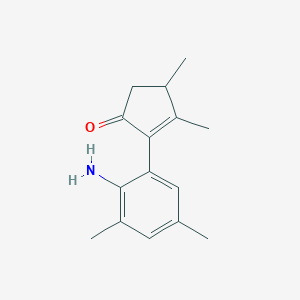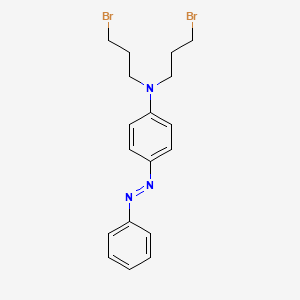
Azobenzene, 4-bis(2-bromopropyl)amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azobenzene, 4-bis(2-bromopropyl)amino- is a derivative of azobenzene, a compound characterized by the presence of an azo group (N=N) linking two phenyl rings. This specific derivative features two bromopropyl groups attached to the amino groups on the phenyl rings. Azobenzene compounds are well-known for their photoisomerization properties, which make them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene, 4-bis(2-bromopropyl)amino- typically involves the following steps:
Diazotization and Coupling: The initial step involves the diazotization of aniline derivatives to form diazonium salts. These salts are then coupled with activated aromatic compounds to form the azo linkage.
Alkylation: The final step involves the alkylation of the amino groups with 2-bromopropyl groups. This can be achieved using 2-bromopropyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of azobenzene derivatives often follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Azobenzene, 4-bis(2-bromopropyl)amino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form azoxy derivatives.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo or amine derivatives.
Substitution: Thiol or amine-substituted azobenzene derivatives.
Wissenschaftliche Forschungsanwendungen
Azobenzene, 4-bis(2-bromopropyl)amino- has a wide range of applications in scientific research:
Chemistry: Used as a photoswitchable molecule in the study of molecular switches and photoresponsive materials.
Biology: Employed in the development of light-controlled biomolecules and optogenetics.
Medicine: Investigated for its potential in photopharmacology, where light is used to control drug activity.
Industry: Utilized in the production of dyes, liquid crystals, and other photoresponsive materials.
Wirkmechanismus
The primary mechanism of action of azobenzene, 4-bis(2-bromopropyl)amino- involves photoisomerization. Upon exposure to light, the compound undergoes a reversible transformation between the trans and cis isomers. This change in molecular geometry affects the compound’s electronic properties and interactions with other molecules. The molecular targets and pathways involved include interactions with proteins, nucleic acids, and other biomolecules, making it useful in controlling biological processes with light.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound with no bromopropyl groups.
4-Aminoazobenzene: A derivative with amino groups but no bromopropyl groups.
4-Bromoazobenzene: A derivative with bromine atoms but no amino groups.
Uniqueness
Azobenzene, 4-bis(2-bromopropyl)amino- is unique due to the presence of both bromopropyl and amino groups, which enhance its reactivity and versatility in various applications. The combination of these functional groups allows for more complex chemical modifications and interactions, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
39669-48-2 |
|---|---|
Molekularformel |
C18H21Br2N3 |
Molekulargewicht |
439.2 g/mol |
IUPAC-Name |
N,N-bis(3-bromopropyl)-4-phenyldiazenylaniline |
InChI |
InChI=1S/C18H21Br2N3/c19-12-4-14-23(15-5-13-20)18-10-8-17(9-11-18)22-21-16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-15H2 |
InChI-Schlüssel |
FRHJEZOFMBHQMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CCCBr)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


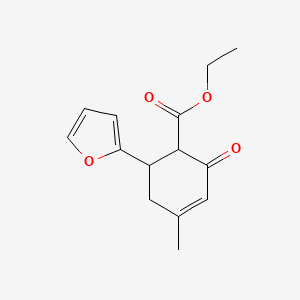

![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
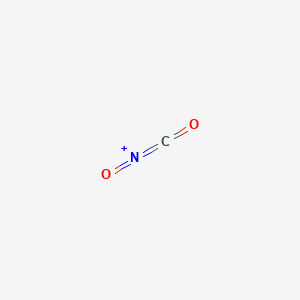
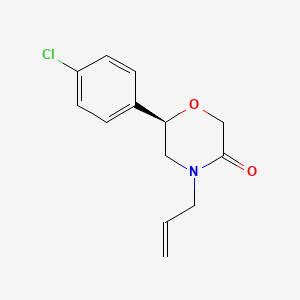
![(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate](/img/structure/B14176172.png)
![2-Amino-5-{[(4-chloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14176175.png)
![4-(Cyclooct-1-en-1-yl)-1-{[(2S)-pyrrolidin-2-yl]methyl}-1H-1,2,3-triazole](/img/structure/B14176176.png)
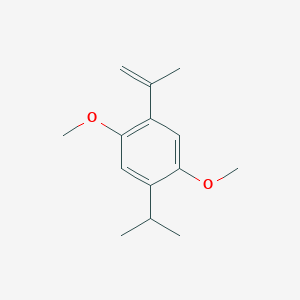


![N-Hydroxy-3-[(4-phenylbutyl)sulfamoyl]propanamide](/img/structure/B14176197.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hepta-5,6-dienamide](/img/structure/B14176200.png)
